Attapulgite clays

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Attapulgite clay is a naturally occurring magnesium aluminum silicate mineral with a unique crystalline structure. It is primarily found in the southeastern United States, particularly in Georgia and Florida. The mineral is known for its high surface area, porosity, and colloidal properties, making it highly absorbent and adsorbent. Attapulgite clay is widely used in various industrial applications due to its stability in liquid formulations and its ability to thicken liquids without swelling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Attapulgite clay is typically mined from natural deposits. The mining process involves strip mining, where the soil and rock above the attapulgite deposits are removed to access the mineral . Once extracted, the clay undergoes several processing steps, including drying, pulverizing, and sometimes calcination. Calcination involves heating the clay to high temperatures (200–800°C) to enhance its properties, such as increasing its surface area and porosity .

Industrial Production Methods

In industrial settings, attapulgite clay is processed into various forms, including powders and gels. The processing methods depend on the intended application. For example, in the cement industry, calcined attapulgite clay is used as a supplementary cementing material to improve the hydration activity and mechanical properties of cement-based materials .

Analyse Chemischer Reaktionen

Types of Reactions

Attapulgite clay undergoes several types of chemical reactions, including:

Adsorption: Attapulgite clay exhibits exceptional adsorption properties due to its high surface area and porosity.

Thermal Activation: Calcination at high temperatures alters the mineral composition of attapulgite, enhancing its adsorption and catalytic properties.

Common Reagents and Conditions

Common reagents used in reactions involving attapulgite clay include acids and bases for modifying its surface properties. For example, acid treatment can increase the clay’s surface area and porosity, enhancing its adsorption capacity .

Major Products Formed

The major products formed from reactions involving attapulgite clay depend on the specific application. In wastewater treatment, for instance, attapulgite clay can adsorb and remove organic pollutants, resulting in cleaner water .

Wissenschaftliche Forschungsanwendungen

Attapulgite clay has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of attapulgite clay is primarily based on its adsorptive and catalytic properties. The clay’s three-dimensional chain structure and high surface area allow it to adsorb water, toxins, and bacteria effectively . When fully hydrated, attapulgite clay thickens liquids without swelling, making it an excellent rheology modifier . Additionally, its thermal activation enhances its adsorption and catalytic properties, making it effective in various industrial and environmental applications .

Vergleich Mit ähnlichen Verbindungen

Attapulgite clay is often compared to other similar compounds, such as bentonite and sepiolite. While all three are clay minerals with adsorptive properties, attapulgite clay has a unique rod-like crystalline structure that differentiates it from the flatter, flakier structure of bentonite . This structure gives attapulgite clay superior colloidal properties and stability in liquid formulations. Sepiolite, another similar compound, also has a chain-layered structure but differs in its chemical composition and specific applications .

List of Similar Compounds

- Bentonite

- Sepiolite

- Montmorillonite

- Kaolin

Attapulgite clay’s unique properties make it a versatile and valuable material in various scientific and industrial applications. Its high surface area, porosity, and stability in liquid formulations set it apart from other similar compounds, making it a preferred choice in many fields.

Eigenschaften

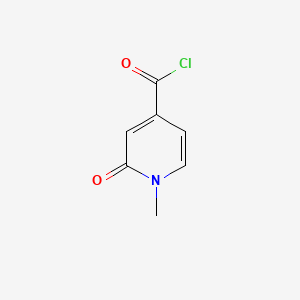

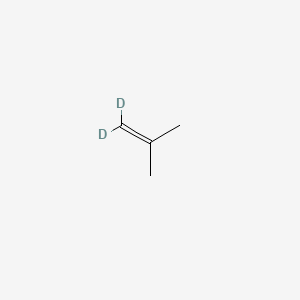

IUPAC Name |

dialuminum;magnesium;disilicate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.Mg.2O4Si/c;;;2*1-5(2,3)4/q2*+3;+2;2*-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPOUZQWHJYTMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Al+3].[Al+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2MgO8Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12511-31-8 |

Source

|

| Record name | ALMASILATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TO1453RTL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-3-acetyl-5a,5b,8,8,11a,13b-hexamethyl-2,3,3a,4,5,6,7,7a,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B576385.png)

![(1S,4S,9R,10S,13R)-5,5,9,13-tetramethyl-14,16-dioxatetracyclo[11.2.1.01,10.04,9]hexadecane](/img/structure/B576392.png)

![[2-[(8S,9R,10S,11S,13S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate](/img/structure/B576395.png)